1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride

dextromethorphan synthesis Grewe cyclization N-formylation

1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride (CAS 70234-85-4) belongs to the octahydroisoquinoline class of heterocyclic compounds and serves as the critical racemic intermediate—commonly designated 'octabase'—in the industrial synthesis of the non-opioid antitussive agent dextromethorphan. The compound exists as a racemic (±)-mixture in its hydrochloride salt form, with a molecular weight of 293.84 g/mol and a typical commercial purity of 98%.

Molecular Formula C17H24ClNO
Molecular Weight 293.8 g/mol
CAS No. 70234-85-4
Cat. No. B3056298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride
CAS70234-85-4
Molecular FormulaC17H24ClNO
Molecular Weight293.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2C3=C(CCCC3)CC[NH2+]2.[Cl-]
InChIInChI=1S/C17H23NO.ClH/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;/h6-9,17-18H,2-5,10-12H2,1H3;1H
InChIKeyKPOHPPSNWPXYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride (CAS 70234-85-4): Synthesis-Grade Intermediate and Procurement Specifications


1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride (CAS 70234-85-4) belongs to the octahydroisoquinoline class of heterocyclic compounds and serves as the critical racemic intermediate—commonly designated 'octabase'—in the industrial synthesis of the non-opioid antitussive agent dextromethorphan [1]. The compound exists as a racemic (±)-mixture in its hydrochloride salt form, with a molecular weight of 293.84 g/mol and a typical commercial purity of 98% . Its significance arises from its role as the immediate precursor to enantiopure (S)-1-(4-methoxybenzyl)-OHIQ, the chiral key intermediate on the dextromethorphan synthetic pathway, where stereochemical integrity and downstream derivatization capability directly govern process economics [2].

Why 1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride Cannot Be Substituted by In-Class Octahydroisoquinoline Analogs


Generic substitution among octahydroisoquinoline intermediates fails due to the compounding sensitivity of the downstream dextromethorphan synthetic sequence to three structural variables: (i) the N-substituent on the octahydroisoquinoline ring directly dictates whether the pivotal Grewe cyclization proceeds with acceptable yield and stereochemical fidelity—N-methyl analogs yield only ~40% usable product, whereas N-formyl protection (derived exclusively from the free secondary amine) delivers quantitative conversion [1]; (ii) the 4-methoxy substituent on the benzyl aromatic ring is the precise pharmacophoric group retained in the final active pharmaceutical ingredient, meaning 4-hydroxy analogs impose an additional methylation step that degrades overall process atom economy [2]; and (iii) the hydrochloride salt form provides defined stoichiometry and crystalline handling characteristics that the free base (a viscous oil or hygroscopic solid) cannot match for precise gravimetric dispensing in multi-step synthesis campaigns .

Quantitative Differentiation Evidence for 1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride: Comparator-Based Performance Data


N-Unsubstituted Secondary Amine Enables High-Yield Formylation–Cyclization Route Unavailable to N-Methyl Octabase

The free secondary amine (–NH–) of 1-(4-methoxy-benzyl)-octahydro-isoquinoline is the essential functional handle for high-yielding N-formylation prior to Grewe cyclization, a route that is chemically blocked for the N-methyl analog. When 1-(4-methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is subjected directly to cyclization without formylation protection, only approximately 40% of the racemic product mixture is recoverable in usable form, and a complex mixture of levo- and dextro-methorphan isomers results [1]. In contrast, formylation of the N-unsubstituted octabase proceeds in 95% isolated yield with >98% chemical purity by HPLC when the mandelate salt is refluxed with ethyl formate, and the subsequent N-formyl cyclization avoids the ether-cleavage side reaction that plagues unprotected or N-methyl substrates [2][3].

dextromethorphan synthesis Grewe cyclization N-formylation octabase derivatization

Hydrochloride Salt Form Delivers Defined Crystalline Stoichiometry Versus Amorphous or Oily Free Base for Precise Gravimetric Process Control

The hydrochloride salt of 1-(4-methoxy-benzyl)-octahydro-isoquinoline (CAS 70234-85-4) exists as a well-defined crystalline solid with a molecular weight of 293.84 g/mol and a commercial certified purity of 98% . The corresponding free base (CAS 51072-36-7, MW 257.37 g/mol) is reported as a low-melting solid or viscous oil with a melting point of 199 °C under solvated conditions, indicative of thermal instability and variable physical form that complicates accurate gravimetric dispensing . The hydrochloride salt's precisely defined stoichiometry (1:1 amine:HCl) eliminates the weighing uncertainty inherent to hygroscopic or amorphous free bases, which is critical for multi-kilogram process campaigns where stoichiometric control of downstream formylation and resolution steps directly impacts batch-to-batch yield reproducibility.

salt selection crystallinity process control weighing accuracy octahydroisoquinoline hydrochloride

Resolution with (−)-Mandelic Acid Achieves 98–99% Enantiomeric Excess, Surpassing Historical Resolving Agent Performance

Resolution of racemic 1-(4-methoxy-benzyl)-octahydro-isoquinoline with (−)-mandelic acid via diastereomeric salt precipitation delivers the (−)-enantiomer with 98–99% enantiomeric excess (ee), as established in US Patent 6,063,925 [1]. This performance stands in marked contrast to historical resolution approaches: early methods using tartaric acid recovered only ~40% of usable product from the resolution of N-methyl octabase cyclization products, while resolution with di-isopropylidene-1-ketogulonic acid (US Patents 3,682,925 and 3,955,227) provided no documented yields or recycling protocols [2]. The mandelic acid resolution enables direct isolation of the desired (−)-enantiomer at pharmaceutically relevant enantiopurity without requiring the destructive racemization-recycle steps that characterized earlier processes.

chiral resolution enantiomeric excess mandelic acid octabase resolution dextromethorphan intermediate

Engineered Imine Reductase M4 Outperforms Wild-Type IR61 by 766-Fold in Catalytic Efficiency for Enantioselective Synthesis of (S)-OHIQ

The engineered imine reductase variant M4 (IR61-V69Y/P123A/W179G/F182I/L212V) exhibits a 766-fold improvement in catalytic efficiency (kcat/Km) relative to wild-type IR61 for the asymmetric reduction of 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline to (S)-1-(4-methoxybenzyl)-OHIQ [1]. Under optimized conditions, M4 completely converts 200 mM of substrate in 77% isolated yield with >99% enantiomeric excess and achieves an exceptionally high space–time yield of 542 g·L⁻¹·day⁻¹ [1]. This performance establishes the (S)-OHIQ product derived from the target compound's structural scaffold as accessible via a scalable biocatalytic route that outcompetes not only the wild-type enzyme but also conventional chemocatalytic asymmetric hydrogenation approaches which typically achieve lower enantioselectivities for this sterically demanding substrate class.

biocatalysis imine reductase asymmetric synthesis dextromethorphan intermediate enzyme engineering

4-Methoxy Substituent Directly Installed in Final API Structure, Eliminating Late-Stage Methylation Required by 4-Hydroxy Precursor Analogs

The 4-methoxy substituent on the benzyl group of 1-(4-methoxy-benzyl)-octahydro-isoquinoline is the identical functional group present in the final dextromethorphan molecule at the morphinan C-3 position [1]. If the 4-hydroxy analog (1-(4-hydroxybenzyl)-octahydro-isoquinoline) is employed instead, an additional O-methylation step must be inserted into the synthetic sequence—either before or after the Grewe cyclization—adding at least one discrete chemical transformation with its attendant yield loss, reagent cost, purification burden, and waste generation [2]. The 4-methoxy compound thus embodies superior atom economy for the overall dextromethorphan synthesis: the methoxy group is carried through the entire sequence without deprotection/reprotection or functional group interconversion, whereas the 4-hydroxy analog imposes an intrinsic synthetic penalty irrespective of optimization.

atom economy synthetic route efficiency protecting group strategy dextromethorphan pharmacophore 4-methoxybenzyl

Optimal Use Scenarios for 1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride Based on Quantitative Differentiation Evidence


Industrial Dextromethorphan Manufacturing via N-Formylation–Grewe Cyclization Route

This compound is the sole viable starting material for the N-formylation–Grewe cyclization sequence that constitutes the dominant industrial route to dextromethorphan. As demonstrated in the Kumaraguru and Fadnavis process, the mandelate salt of resolved (−)-octabase undergoes formylation in 95% yield with >98% purity, and the N-formyl intermediate then cyclizes without the ether-cleavage side reaction that plagues N-methyl or unprotected substrates [1]. The 4-methoxy substituent is carried through unchanged to the final API, eliminating any late-stage functional group interconversion [2]. Procurement specification should require the racemic hydrochloride salt as the starting point for mandelic acid resolution, with a minimum purity of 98% to ensure consistent formylation stoichiometry.

Enzymatic Asymmetric Synthesis of (S)-1-(4-Methoxybenzyl)-OHIQ Using Engineered Imine Reductases

The target compound's structural scaffold (specifically the hexahydroisoquinoline precursor) is the substrate for the engineered imine reductase M4, which achieves 77% isolated yield and >99% ee for (S)-OHIQ with a space–time yield of 542 g·L⁻¹·day⁻¹ [3]. This 766-fold catalytic efficiency improvement over wild-type IR61 positions biocatalytic asymmetric synthesis as a scalable complement or alternative to classical diastereomeric resolution. Research groups and CDMOs developing next-generation dextromethorphan processes should source the hydrochloride salt as the precursor for preparing the hexahydroisoquinoline substrate used in these enzymatic transformations.

Chiral Resolution Method Development and Enantiopurity Benchmarking Studies

The racemic hydrochloride salt serves as the standard substrate for evaluating new chiral resolution methodologies against the established mandelic acid benchmark of 98–99% ee [4]. Any novel resolving agent or resolution technology (including preferential crystallization, chiral chromatography, or membrane-based separation) must demonstrate equivalent or superior enantiopurity outcomes on this substrate to be considered for industrial deployment. The well-characterized racemic composition and crystalline hydrochloride form ensure reproducible starting material quality for comparative resolution studies.

Reference Standard and Impurity Profiling for Dextromethorphan Pharmaceutical Quality Control

1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride is a known process intermediate and potential impurity in dextromethorphan hydrobromide API. Its enantiomers—(R)-OHIQ (Dextromethorphan Impurity 8, CAS 30356-08-2) and (S)-OHIQ (Dextromethorphan Impurity 4, CAS 2097522-87-5)—are specified impurities in pharmacopoeial monographs [5]. The racemic hydrochloride salt provides a convenient, well-characterized reference material for HPLC method development, impurity marker identification, and batch-release testing in dextromethorphan quality control laboratories.

Quote Request

Request a Quote for 1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.